molecular formula C14H13N5O3S B10997240 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10997240
M. Wt: 331.35 g/mol
InChI Key: AYSVDMLRNBSYTN-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a phthalazine core, and various functional groups

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the methoxymethyl group. The phthalazine core is then constructed, and the final product is obtained through a series of condensation and functional group transformations. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C14H13N5O3S/c1-19-13(21)9-6-4-3-5-8(9)11(18-19)12(20)15-14-17-16-10(23-14)7-22-2/h3-6H,7H2,1-2H3,(H,15,17,20)

InChI Key

AYSVDMLRNBSYTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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